molecular formula C11H14ClNO3S B224999 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine

Cat. No. B224999
M. Wt: 275.75 g/mol
InChI Key: RTWDUEAGWUSUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the sulfonylpyrrolidine family, which has been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine can have various biochemical and physiological effects on the body. For instance, it has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine in laboratory experiments is its ease of synthesis and purification. However, one of the limitations is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine. For instance, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases. Additionally, the synthesis of new derivatives based on this compound may lead to the discovery of novel compounds with improved biological activities.

Synthesis Methods

The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine is a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been found to have potential applications in various scientific research areas. For instance, it has been used as a building block for the synthesis of other sulfonylpyrrolidine derivatives, which have been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities.

properties

Product Name

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H14ClNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

RTWDUEAGWUSUJC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2

Origin of Product

United States

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